molecular formula C16H12ClN5O3 B3500174 N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE

N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE

Cat. No.: B3500174
M. Wt: 357.75 g/mol
InChI Key: OAGHKQJWEREEKC-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a cyclization reaction with formaldehyde.

    Synthesis of the Tetraazole Ring: The tetraazole ring can be formed by reacting an appropriate hydrazine derivative with a nitrile compound.

    Coupling Reactions: The benzodioxole and tetraazole intermediates can be coupled using a suitable linker, such as an acetamide group, under specific reaction conditions (e.g., using a coupling reagent like EDCI in the presence of a base).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE
  • N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE

Uniqueness

The uniqueness of N1-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-12-4-2-1-3-11(12)16-19-21-22(20-16)8-15(23)18-10-5-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGHKQJWEREEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE
Reactant of Route 3
N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1,3-BENZODIOXOL-5-YL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE

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